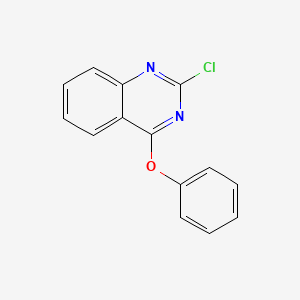

2-Chloro-4-phenoxyquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

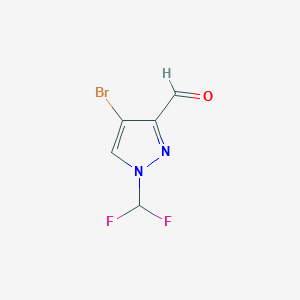

2-Chloro-4-phenoxyquinazoline is a chemical compound with the CAS Number: 858027-20-0 . It has a molecular weight of 256.69 .

Synthesis Analysis

An efficient synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives has been reported . The synthesis involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis

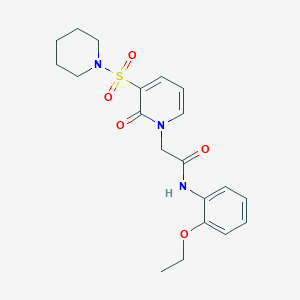

The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 2-position and a phenoxy group at the 4-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 256.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Anticancer Agent Development

2-Chloro-4-phenoxyquinazoline has been explored in the field of anticancer research. A study found that the replacement of the 2-Cl group in 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine resulted in the identification of a potent apoptosis inducer with significant efficacy in cancer models, demonstrating its potential as a clinical candidate for cancer treatment (Sirisoma et al., 2009).

Synthetic Applications

2-Chloroquinazoline derivatives have been utilized in various synthetic applications. For example, the synthesis of 3-aminoisooxazolo[5,4-b]quinoline and other compounds from 2-chloro-3-formylquinoline highlights the versatility of this compound in organic synthesis (Srivastava et al., 1987).

Water Treatment Studies

Chlorine dioxide (ClO2), used in water purification, forms chlorite as a by-product. A study investigating ClO2 reactions with various compounds, including 2-chloroquinazoline derivatives, provides insights into the formation kinetics and mechanisms of chlorite, which is crucial for improving water treatment processes (Gan et al., 2019).

Antimalarial Activity

In the search for new antimalarial compounds, a study synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines based on the structural-activity relationships of existing triazenes and chloroquine. This research contributes to the development of potential antimalarial agents (Lin & Loo, 1978).

Antitumor Drug Models

New 7-chloro-4-phenoxyquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research aids in identifying models for antitumor drugs (Kouznetsov et al., 2016).

Antimicrobial and Pharmacological Studies

A study on the synthesis of sulphur containing 1,2,4-triazole derivatives, including compounds derived from 2-chloroquinazolines, evaluated their antimicrobial activity. This research contributes to the discovery of new pharmacologically active compounds (Rao et al., 2014).

Pharmaceutical Intermediate Synthesis

Research into 2-chloroquinazoline derivatives has led to the development of important intermediates for pharmaceuticals like pelitinib and neratinib, which act as kinase inhibitors (Mao et al., 2014).

Safety and Hazards

The safety data sheet for 2-Chloro-4-phenoxyquinazoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

The primary targets of 2-Chloro-4-phenoxyquinazoline are cancer cells. This compound has been synthesized and tested for its anticancer activity against various cancer cell lines . The compound interacts with DNA, EGFR, and VEGFR-2 receptors, which play crucial roles in cell proliferation and survival .

Mode of Action

This compound interacts with its targets through DNA binding. It has been found to interact with the calf thymus DNA by intercalation and groove binding . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

The disruption of these processes can lead to the inhibition of cancer cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. By interacting with DNA and certain receptors, the compound disrupts normal cellular processes, leading to the death of cancer cells .

生化学分析

Biochemical Properties

2-Chloro-4-phenoxyquinazoline plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with tyrosine kinases, a family of enzymes that catalyze the transfer of phosphate groups to tyrosine residues on proteins. This interaction can lead to the inhibition of tyrosine kinase activity, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism . Additionally, this compound has been shown to bind to other proteins, such as heat shock proteins and chaperones, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by disrupting cell signaling pathways that promote growth and survival . This compound can also induce apoptosis, or programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound may also modulate the activity of other enzymes, such as proteases and phosphatases, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated that the compound can have lasting effects on cellular function, although the extent of these effects may vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic window . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve a therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These changes can result in altered metabolite levels and energy production within cells.

特性

IUPAC Name |

2-chloro-4-phenoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXHUNCROLIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2641677.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)